molecular formula C14H17NO4S B3071155 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 1008069-92-8

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B3071155
CAS No.: 1008069-92-8
M. Wt: 295.36 g/mol
InChI Key: SKWFXMCMFQHSEZ-UHFFFAOYSA-N
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Description

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that features both indane and pyrrolidine moieties. The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle. The sulfonyl group attached to the indane ring and the carboxylic acid group on the pyrrolidine ring contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfinyl or sulfhydryl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfonates

    Reduction: Formation of sulfinyl or sulfhydryl derivatives

    Substitution: Formation of sulfonamide or sulfonate esters

Scientific Research Applications

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The indane and pyrrolidine rings contribute to the overall molecular stability and specificity of the compound.

Comparison with Similar Compounds

  • Indane-5-sulfonyl chloride
  • Pyrrolidine-2-carboxylic acid
  • Indane-5-carboxylic acid

Comparison: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both indane and pyrrolidine moieties, which confer distinct chemical and biological properties. Compared to indane-5-sulfonyl chloride, the compound has an additional carboxylic acid group, enhancing its solubility and reactivity. Compared to pyrrolidine-2-carboxylic acid, the presence of the sulfonyl group introduces new functional possibilities for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(17)13-5-2-8-15(13)20(18,19)12-7-6-10-3-1-4-11(10)9-12/h6-7,9,13H,1-5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWFXMCMFQHSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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